molecular formula C20H13ClN4OS B246449 2-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]-3-(4-methoxyphenyl)acrylonitrile

2-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]-3-(4-methoxyphenyl)acrylonitrile

Cat. No. B246449
M. Wt: 392.9 g/mol
InChI Key: ZAOQHKHVZWDWMU-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]-3-(4-methoxyphenyl)acrylonitrile is a chemical compound that has shown potential in scientific research applications. It belongs to the class of imidazothiadiazole derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]-3-(4-methoxyphenyl)acrylonitrile is not fully understood. However, studies have suggested that it may work by inhibiting certain enzymes and signaling pathways involved in cancer growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 2-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]-3-(4-methoxyphenyl)acrylonitrile can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to reduce the production of pro-inflammatory cytokines in animal models of inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]-3-(4-methoxyphenyl)acrylonitrile in lab experiments is its potential as a therapeutic agent for cancer and inflammatory diseases. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in these applications.

Future Directions

There are several future directions for research on 2-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]-3-(4-methoxyphenyl)acrylonitrile. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its use as a therapeutic agent for cancer and inflammatory diseases. Additionally, its potential as a diagnostic tool for these diseases could also be explored.

Synthesis Methods

The synthesis of 2-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]-3-(4-methoxyphenyl)acrylonitrile has been reported in several studies. One of the methods involves the reaction of 4-chlorophenylisothiocyanate with 2-amino-5-methylthiazole to form 2-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole. This intermediate is then reacted with 4-methoxyphenylacetonitrile to obtain the final product.

Scientific Research Applications

2-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]-3-(4-methoxyphenyl)acrylonitrile has shown potential in various scientific research applications. It has been studied for its anticancer properties, and has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its anti-inflammatory properties and has shown promising results in reducing inflammation in animal models.

properties

Molecular Formula

C20H13ClN4OS

Molecular Weight

392.9 g/mol

IUPAC Name

(E)-2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile

InChI

InChI=1S/C20H13ClN4OS/c1-26-17-8-2-13(3-9-17)10-15(11-22)19-24-25-12-18(23-20(25)27-19)14-4-6-16(21)7-5-14/h2-10,12H,1H3/b15-10+

InChI Key

ZAOQHKHVZWDWMU-XNTDXEJSSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C#N)/C2=NN3C=C(N=C3S2)C4=CC=C(C=C4)Cl

SMILES

COC1=CC=C(C=C1)C=C(C#N)C2=NN3C=C(N=C3S2)C4=CC=C(C=C4)Cl

Canonical SMILES

COC1=CC=C(C=C1)C=C(C#N)C2=NN3C=C(N=C3S2)C4=CC=C(C=C4)Cl

Origin of Product

United States

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